Product packaging for (R)-1-(pyrimidin-2-yl)ethanol(Cat. No.:CAS No. 31415-75-5)

(R)-1-(pyrimidin-2-yl)ethanol

Cat. No.: B2993841
CAS No.: 31415-75-5
M. Wt: 124.143
InChI Key: YTMHZXYXPHNWMA-RXMQYKEDSA-N
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Description

(R)-1-(Pyrimidin-2-yl)ethanol ( 31415-75-5) is a chiral alcohol building block of high interest in pharmaceutical research and medicinal chemistry . Its molecular formula is C6H8N2O and it has a molecular weight of 124.14 g/mol . The compound features a pyrimidine heterocycle, a privileged structure in drug discovery known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties . The chiral (R)-enantiomer is particularly valuable for constructing stereo-defined molecules, such as (R)-1-(Pyrimidin-2-yl)ethan-1-amine, serving as a critical intermediate in the synthesis of more complex active compounds . Researchers utilize this chemical as a key precursor in the design and synthesis of novel heterocyclic compounds, such as pyrimidine-pyridine derivatives, for biological evaluation against targets like immortalized hepatic stellate cells (HSC-T6) . Proper handling is essential; this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For product stability, it is recommended to store the material sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B2993841 (R)-1-(pyrimidin-2-yl)ethanol CAS No. 31415-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-pyrimidin-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHZXYXPHNWMA-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthesis Methodologies for R 1 Pyrimidin 2 Yl Ethanol

Catalytic Asymmetric Synthesis Approaches

The primary route to optically pure (R)-1-(pyrimidin-2-yl)ethanol involves the asymmetric reduction of the prochiral ketone precursor, 2-acetylpyrimidine (B1279551). Catalytic methods, particularly those employing transition metals complexed with chiral ligands, have proven to be the most efficient and versatile.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Ketone Precursors

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols, offering high efficiency and atom economy. The development of sophisticated chiral catalysts based on iridium, ruthenium, and rhodium has been pivotal in achieving high enantioselectivity for the reduction of heteroaromatic ketones like 2-acetylpyrimidine.

Ruthenium-based catalysts, in particular, have been extensively studied for the asymmetric hydrogenation of ketones. rsc.org The pioneering work of Noyori and his colleagues demonstrated that ruthenium complexes bearing a chiral diphosphine and a chiral diamine are highly effective. For instance, complexes like trans-RuCl2[(R)-xylBINAP][(R)-daipen] have been successfully used in the hydrogenation of 2-acetylpyridine, a structurally similar substrate. researchgate.net Optimization of these catalytic systems involves fine-tuning the electronic and steric properties of the ligands to maximize both catalytic activity and enantioselectivity.

Iridium catalysts have also emerged as highly effective for the asymmetric hydrogenation of heteroaromatic compounds. nih.gov Iridium complexes, often activated with additives like iodine, can achieve high enantioselectivities, sometimes up to 99% ee, for the hydrogenation of pyrimidine (B1678525) derivatives. nih.gov The combination of an iridium precursor, such as [IrCl(cod)]2, with a chiral diphosphine ligand creates a potent catalytic system for this transformation. nih.gov

Rhodium-catalyzed asymmetric hydrogenation has also proven to be a valuable method for producing chiral alcohols from heteroaromatic ketones. rsc.orgnih.gov Rhodium complexes, such as [Rh(COD)Binapine]BF4, have shown excellent enantioselectivities (up to 99% ee) in the hydrogenation of 2-pyridine ketones under mild conditions. researchgate.netnih.gov These catalysts are effective for a variety of related substrates, highlighting their potential for the synthesis of this compound. nih.gov

Table 1: Representative Transition Metal Catalysts in Asymmetric Hydrogenation

Catalyst Type Metal Common Ligands Substrate Class Typical Enantioselectivity
Noyori-type Ruthenium BINAP, XylBINAP, DPEN Aromatic & Heteroaromatic Ketones High to Excellent (>95% ee)
Iridium-Josiphos Iridium Josiphos Pyrimidines Excellent (up to 99% ee)
Rhodium-Binapine Rhodium Binapine 2-Pyridine Ketones Excellent (up to 99% ee)

The architecture of the chiral ligand is the most critical factor in determining the enantioselectivity of the hydrogenation reaction. liv.ac.uk Diphosphorus ligands, particularly atropisomeric biaryl diphosphines like BINAP and its derivatives, have been instrumental in this field. liv.ac.ukpolyu.edu.hknih.gov The C2 symmetry and the steric hindrance provided by these ligands create a well-defined chiral pocket around the metal center, which effectively discriminates between the two prochiral faces of the ketone substrate. liv.ac.uk

The "bite angle" of the diphosphine ligand, which is the P-M-P angle, significantly influences both catalyst activity and selectivity. liv.ac.uk Ligands with different bite angles can lead to vastly different outcomes in ketone hydrogenation. liv.ac.uk Furthermore, the electronic properties of the ligand, modulated by substituents on the phosphine (B1218219) or the biaryl backbone, also play a crucial role. nih.gov For example, electron-rich phosphines can enhance the catalytic activity of ruthenium complexes. nih.gov The interplay between the chirality of the diphosphine and a co-ligand, such as a chiral diamine in Noyori-type catalysts, is also critical for achieving high rates and enantioselectivities. liv.ac.uk

The mechanism of stereocontrol in these reactions is a subject of detailed investigation. For bifunctional catalysts, such as the Noyori and Noyori–Ikariya complexes, the mechanism involves a "metal–ligand cooperation". rsc.org In this outer-sphere hydrogenation pathway, the reaction does not proceed through direct coordination of the ketone to the metal center. Instead, it involves a concerted transfer of a hydride from the metal and a proton from the N-H group of the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state. rsc.org

This bifunctional mechanism explains the high efficiency and enantioselectivity of these catalysts. rsc.org The rigid chiral framework of the catalyst pre-organizes the substrate in the transition state, leading to a highly selective facial attack on the prochiral ketone. The coordination of the heteroaromatic nitrogen atom of the substrate to the catalyst can also play a significant role in substrate orientation and activation, further influencing the stereochemical outcome. researchgate.net

Asymmetric Transfer Hydrogenation Strategies for Enantiopure this compound

Asymmetric transfer hydrogenation (ATH) offers a practical and operationally simpler alternative to high-pressure hydrogenation, as it uses organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. nih.gov Ruthenium and iridium complexes are particularly effective for ATH reactions. nih.govnih.gov

Noyori-Ikariya type catalysts, which are half-sandwich bifunctional complexes with η6-arene metal units and chiral diamine or amino alcohol ligands, are benchmarks in this field. nih.gov These catalysts have been successfully applied to the reduction of a wide range of ketones. nih.gov The mechanism is believed to be similar to that of direct hydrogenation, involving metal-ligand cooperation. rsc.org Chiral Ru(II) and Rh(I) complexes with PNNP-type ligands have also been developed as excellent catalyst precursors for the ATH of aromatic ketones, affording optically active alcohols with up to 97% ee. researchgate.net The development of polymeric chiral diamine ligands for iridium-catalyzed ATH has led to efficient and recyclable catalysts, achieving excellent enantioselectivities. nih.gov

Table 2: Comparison of Asymmetric Hydrogenation vs. Asymmetric Transfer Hydrogenation

Feature Asymmetric Hydrogenation (AH) Asymmetric Transfer Hydrogenation (ATH)
Hydrogen Source H₂ gas Isopropanol, Formic Acid
Pressure High pressure often required Typically atmospheric pressure
Equipment Specialized high-pressure reactors Standard laboratory glassware
Catalysts Ru, Rh, Ir with chiral phosphines Ru, Ir with chiral diamines/amino alcohols
Efficiency Often higher turnover numbers Generally lower turnover numbers

Other Chiral Catalyst Systems for Stereospecific Reduction of Pyrimidinyl Ketones

Beyond traditional hydrogenation methods, other catalytic systems have been developed for the enantioselective reduction of ketones.

Biocatalysis , using enzymes such as ketoreductases, offers an environmentally friendly and highly selective method. These enzymes can operate under mild conditions and often provide exceptionally high enantioselectivities.

Chiral oxazaborolidine catalysts , developed by Corey, Itsuno, and Bakshi (CBS reagents), are effective for the borane-mediated reduction of prochiral ketones. uwindsor.ca These catalysts can be generated in situ from chiral amino alcohols or lactam alcohols and a boron source like borane-dimethyl sulfide (B99878) complex. mdpi.com While highly effective for many aromatic ketones, their application to heteroaromatic systems like 2-acetylpyrimidine requires specific optimization to achieve high enantioselectivity. mdpi.com

Additionally, catalyst systems based on other transition metals like copper and iron have been explored. For example, copper(I) complexes with chiral diphosphine ligands have been reported to effectively hydrogenate heteroaromatic ketones. researchgate.net Similarly, stereoselective reductions using lithium and hydrated salts of common transition metals like iron(II) chloride have been developed, offering a convenient protocol. organic-chemistry.org

Biocatalytic Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. The use of enzymes or whole-cell systems offers remarkable enantioselectivity under mild reaction conditions.

Enzymatic Asymmetric Bioreduction of 1-(Pyrimidin-2-yl)ethanone Precursors

The most direct route to this compound involves the asymmetric bioreduction of the corresponding prochiral ketone, 1-(pyrimidin-2-yl)ethanone. This transformation is typically mediated by oxidoreductases, specifically carbonyl reductases or alcohol dehydrogenases, which stereoselectively deliver a hydride to the carbonyl group.

Carbonyl reductases (CREDs) are a class of enzymes that catalyze the reduction of aldehydes and ketones with high stereoselectivity. While specific CREDs for the reduction of 1-(pyrimidin-2-yl)ethanone are not extensively documented in publicly available literature, the broad substrate specificity of many known CREDs suggests their potential applicability. For instance, a carbonyl reductase from Candida glabrata has been patented for its utility in preparing various optically active chiral (R)-alcohols. google.com

Modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, are instrumental in tailoring the active site of CREDs to enhance their activity and enantioselectivity towards non-natural substrates like 1-(pyrimidin-2-yl)ethanone. By modifying key amino acid residues within the substrate-binding pocket, researchers can improve substrate recognition and favor the formation of the desired (R)-enantiomer with exceptionally high enantiomeric excess (ee). The origin of enantioselectivity in alcohol dehydrogenases, a related class of enzymes, has been linked to the dynamics of loops within the enzyme structure that shape the binding pocket, a principle that also applies to CREDs. rsc.orgqub.ac.uk

Table 1: Examples of Carbonyl Reductases in Asymmetric Synthesis (Analogous Substrates)

Enzyme SourceSubstrateProduct ConfigurationEnantiomeric Excess (ee)
Candida glabrataEthyl 2-oxo-4-phenylbutanoate(R)High
Saccharomyces cerevisiaeKetopantolactone(R)>99.9%

This table presents data for analogous substrates to illustrate the potential of carbonyl reductases in producing (R)-alcohols.

The use of whole-cell biocatalysts offers several advantages over isolated enzymes, including the in-situ regeneration of expensive cofactors like NADPH and enhanced enzyme stability. A wide range of microorganisms, including bacteria and yeasts, are known to possess oxidoreductases capable of asymmetric ketone reduction.

Screening of microbial collections is a common strategy to identify strains with the desired catalytic activity and stereoselectivity. For the synthesis of (R)-alcohols, species of the genus Lactobacillus have shown particular promise. nih.gov For example, Lactobacillus paracasei has been successfully employed for the asymmetric bioreduction of 1-(furan-2-yl)ethanone to (R)-1-(furan-2-yl)ethanol with high yield and enantiomeric excess. This suggests that L. paracasei and other related lactic acid bacteria could be effective biocatalysts for the analogous transformation of 1-(pyrimidin-2-yl)ethanone. The enantioselectivity of these microorganisms is attributed to the presence of alcohol dehydrogenases that preferentially produce the (R)-enantiomer.

Table 2: Whole-Cell Bioreduction of Heteroaromatic Ketones (Analogous Compounds)

MicroorganismSubstrateProductYieldEnantiomeric Excess (ee)
Lactobacillus paracasei BD1011-(Furan-2-yl)ethanone(R)-1-(Furan-2-yl)ethanol97%>99%
Weissella cibaria N91-(Thiophen-2-yl)ethanone(R)-1-(Thiophen-2-yl)ethanol98.16% (conversion)99.31%

This table demonstrates the successful application of whole-cell biocatalysts for the synthesis of structurally similar chiral alcohols.

For the industrial application of biocatalytic reduction, process optimization is crucial to maximize yield, productivity, and economic viability. Key parameters that are typically optimized include:

pH and Temperature: The optimal pH and temperature for both microbial growth (if applicable) and enzyme activity must be determined. For instance, in the bioreduction of 1-(thiophen-2-yl)ethanone by Weissella cibaria N9, the optimal conditions were found to be a pH of 6.43 and a temperature of 26.04°C. rsc.orguni-rostock.de

Substrate and Biocatalyst Concentration: High substrate concentrations can lead to substrate inhibition or toxicity to the cells, while low concentrations may result in low productivity. The optimal loading of both the substrate and the biocatalyst (wet cell weight) needs to be established.

Cofactor Regeneration: In whole-cell systems, the endogenous metabolic pathways regenerate the necessary cofactors. However, the addition of a co-substrate, such as glucose or isopropanol, is often required to drive the regeneration process and sustain the catalytic activity.

Reaction Medium: The use of aqueous-organic two-phase systems can be beneficial to overcome the low solubility of hydrophobic substrates and to alleviate substrate and product inhibition.

Chemoenzymatic Synthetic Routes for Enhanced Yields and Purity

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective reaction cascades. google.com This approach can be particularly useful for the synthesis of this compound, where a chemical step might be used to synthesize the precursor, 1-(pyrimidin-2-yl)ethanone, followed by an enzymatic reduction to introduce the chirality.

A chemoenzymatic route could involve the synthesis of the pyrimidine ring through established chemical methods, followed by the introduction of the acetyl group. The final and key step would be the enantioselective bioreduction of the resulting 1-(pyrimidin-2-yl)ethanone using a carefully selected and optimized biocatalyst, as described in the previous sections. This combination allows for the efficient construction of the molecular backbone through chemical synthesis, while leveraging the exquisite stereocontrol of an enzyme for the final chiral transformation, leading to a product with high yield and exceptional enantiomeric purity. nih.govmdpi.commdpi.comnih.gov

Diastereoselective Synthetic Pathways

While the primary focus for the synthesis of this compound is on enantioselective methods starting from a prochiral precursor, diastereoselective pathways can also be envisioned, particularly if the synthesis starts from a chiral precursor containing a pyrimidine moiety.

In such a scenario, a chiral auxiliary or a pre-existing stereocenter on the pyrimidine-containing starting material would direct the stereochemical outcome of the reduction of a carbonyl group or the addition of an ethyl group. For example, if a chiral substituent were present on the pyrimidine ring, the reduction of a 2-acetyl group could proceed with a certain degree of diastereoselectivity, favoring the formation of one diastereomer of 1-(pyrimidin-2-yl)ethanol over the other. However, achieving high diastereoselectivity in such systems can be challenging and often requires careful selection of reagents and reaction conditions. To date, specific diastereoselective synthetic pathways for this compound are not well-documented in the literature, with enantioselective bioreduction being the more explored and direct approach.

Utilization of Chiral Auxiliaries in the Synthesis of the (R)-Configured Stereocenter

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a reliable and well-established method for asymmetric synthesis. wikipedia.org

For the synthesis of this compound, a common approach involves the attachment of a chiral auxiliary to a pyrimidine-2-carboxylic acid or a related derivative. The resulting chiral adduct can then undergo a diastereoselective nucleophilic addition with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the secondary alcohol. The steric and electronic properties of the auxiliary block one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face, thereby creating the desired stereocenter with high diastereoselectivity.

One of the most effective classes of chiral auxiliaries for such transformations are the Evans-type oxazolidinones. For example, a pyrimidine-2-carboxylic acid can be converted to an N-acyl oxazolidinone. The subsequent reaction with a methyl nucleophile would be directed by the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl), leading to the formation of the (R)-configured alcohol upon cleavage of the auxiliary. While this specific application to pyrimidine substrates is not widely documented, the principle is broadly applicable. Another relevant class of auxiliaries includes pyrimidinone-based structures, such as (S)-4-isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one, which have proven effective in controlling stereochemistry in aldol (B89426) and alkylation reactions, demonstrating the potential for pyrimidine-scaffolded auxiliaries in related transformations. nih.gov

The general workflow for this approach is as follows:

Attachment of Auxiliary: The prochiral starting material, pyrimidine-2-carboxaldehyde or a derivative, is covalently bonded to an enantiomerically pure chiral auxiliary.

Diastereoselective Transformation: The key bond-forming reaction (e.g., methylation of the carbonyl) occurs, with the auxiliary directing the stereochemistry of the newly formed chiral center.

Cleavage of Auxiliary: The chiral auxiliary is removed from the product molecule, yielding the enantiomerically enriched this compound.

Substrate-Controlled Diastereoselection in Pyrimidine-Based Transformations

Substrate-controlled diastereoselection relies on the presence of one or more existing stereocenters within the substrate molecule to influence the stereochemical outcome of a new stereocenter's formation. mdpi.com This internal chirality acts as the controlling element, removing the need for an external chiral auxiliary. This strategy is particularly efficient in syntheses where chiral starting materials are readily available from the "chiral pool" of natural products, such as amino acids or carbohydrates. mdpi.com

In the context of synthesizing this compound, this methodology would typically involve a pyrimidine-containing substrate that already possesses a chiral element. For instance, if a chiral group were present elsewhere on the pyrimidine ring or on a substituent, it could direct the diastereoselective reduction of a 2-acetylpyrimidine precursor. The pre-existing stereocenter would favor the formation of a specific transition state upon coordination with the reducing agent, leading to the preferential formation of one diastereomer of the alcohol product.

The effectiveness of this control is governed by established stereochemical models, such as the Felkin-Anh or Cram-chelation models, which predict the outcome based on the steric and electronic nature of the substituents surrounding the reacting center. While specific examples for pyrimidine-based transformations leading directly to this compound are not prevalent in the literature, the principle is a cornerstone of modern asymmetric synthesis. cam.ac.uk

Kinetic Resolution and Enantiomeric Enrichment Techniques

Kinetic resolution is a powerful set of techniques for separating a racemic mixture of a chiral compound by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org Since the (R)- and (S)-enantiomers react at different speeds, the reaction can be stopped at partial conversion (ideally close to 50%), resulting in a product that is enriched in one enantiomer and unreacted starting material that is enriched in the other. wikipedia.org

Enzymatic Kinetic Resolution of Racemic 1-(Pyrimidin-2-yl)ethanol

Enzymatic kinetic resolution (EKR) is a widely used and highly effective method for obtaining enantiomerically pure alcohols. jocpr.comresearchgate.net Lipases are the most common class of enzymes for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. jocpr.comscielo.br The process typically involves the enantioselective acylation of the alcohol using an acyl donor, such as vinyl acetate (B1210297).

For the resolution of racemic 1-(pyrimidin-2-yl)ethanol, the enzyme would selectively catalyze the acylation of one enantiomer at a much faster rate than the other. For instance, many lipases preferentially acylate the (R)-enantiomer of secondary alcohols. This would produce (R)-1-(pyrimidin-2-yl)ethyl acetate, leaving the unreacted (S)-1-(pyrimidin-2-yl)ethanol in high enantiomeric excess. The resulting ester and unreacted alcohol can then be separated by standard chromatographic methods.

Research on the structurally analogous 1-(2-pyridyl)ethanols demonstrates the feasibility of this approach. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has shown excellent performance in resolving these heteroaromatic alcohols. researchgate.net The reactions are typically carried out in non-polar organic solvents like diisopropyl ether, with vinyl acetate serving as an efficient, irreversible acyl donor. researchgate.net High enantiomeric purities for both the resulting acetate and the unreacted alcohol are often achieved. researchgate.net Similarly, Pseudomonas cepacia lipase has been successfully used for the kinetic resolution of related 4-chloro-2-(1-hydroxyalkyl)pyridines. nih.gov

Table 1: Representative Conditions for Enzymatic Kinetic Resolution of 1-(2-Pyridyl)ethanol Analogues
EnzymeAcyl DonorSolventTemperature (°C)OutcomeReference
Candida antarctica lipase (CAL)Vinyl AcetateDiisopropyl EtherRoom Temp. or 60(R)-acetate and (S)-alcohol with excellent enantiomeric purity researchgate.net
Pseudomonas cepacia lipaseVinyl AcetateTetrahydrofuran (THF)30High enantioselectivity in the acylation of the (R)-enantiomer nih.gov
Candida antarctica lipase B (CALB)Vinyl AcetateHexane (B92381)AmbientHigh conversion and enantiomeric excess for resolution of 1-phenylethanol scielo.br

Chemical Kinetic Resolution Strategies

Non-enzymatic, or chemical, kinetic resolution employs chiral chemical catalysts or reagents to achieve the selective transformation of one enantiomer. A common strategy for resolving racemic alcohols is through enantioselective acylation using a chiral acylation catalyst. wikipedia.org Chiral derivatives of 4-(dimethylamino)pyridine (DMAP), for example, have been developed as effective catalysts for this purpose. nih.gov

In a typical procedure for resolving racemic 1-(pyrimidin-2-yl)ethanol, the alcohol mixture would be treated with an acylating agent, such as isobutyric anhydride, in the presence of a sub-stoichiometric amount of a chiral catalyst. The catalyst would preferentially activate the acylation of one enantiomer, leading to its conversion to the corresponding ester while the other enantiomer remains largely unreacted. Studies on the kinetic resolution of other secondary alcohols have shown that the enantioselectivity of these catalysts can be very high, allowing for the isolation of both the acylated product and the unreacted alcohol with high enantiomeric excess. nih.gov Other chemical methods include transition metal-catalyzed processes like asymmetric hydrogenation or oxidation, which can resolve racemic allylic or benzylic alcohols with high selectivity. wikipedia.org

Diastereomeric Salt Formation for Chiral Separation and Purification

The formation of diastereomeric salts is a classical and industrially scalable method for resolving racemic mixtures of compounds that contain an acidic or basic functional group. wikipedia.orglibretexts.org Since alcohols are not sufficiently acidic or basic to form salts directly, this method requires a preliminary derivatization step.

For the resolution of racemic 1-(pyrimidin-2-yl)ethanol, the alcohol can be first converted into a carboxylic acid derivative, such as a hemiester of a dicarboxylic acid (e.g., phthalic acid or maleic acid). nih.gov This is achieved by reacting the alcohol with the corresponding anhydride. The resulting mixture of enantiomeric hemiesters, which now possess a free carboxylic acid group, can be treated with an enantiomerically pure chiral base (the resolving agent), such as (+)-cinchonidine, (-)-brucine, or (R)-1-phenylethylamine. nih.govlibretexts.org

This reaction produces a pair of diastereomeric salts: [(R)-alcohol-(R)-base] and [(S)-alcohol-(R)-base]. Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. libretexts.org Through careful selection of the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. wikipedia.orgonyxipca.com The crystallized salt is then separated by filtration, and the chiral resolving agent is removed by treatment with an acid or base to yield the enantiomerically pure alcohol hemiester. A final hydrolysis step cleaves the ester bond, liberating the enantiomerically pure (R)- or (S)-1-(pyrimidin-2-yl)ethanol. This method has been successfully applied to the resolution of similar secondary alcohols like 1-phenyl-1-propanol. nih.gov

Comprehensive Structural Characterization and Stereochemical Assessment

Spectroscopic Methodologies for Chiral Discrimination

Spectroscopic techniques are powerful tools for elucidating the structure and stereochemistry of chiral compounds. These methods rely on the differential interaction of chiral molecules with various forms of electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For chiral compounds, advanced NMR techniques, often in conjunction with chiral auxiliaries, are employed to differentiate between enantiomers and assess enantiomeric purity. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Enantiomers in the Presence of a Chiral Solvating Agent (Hypothetical Data)

Proton(R)-enantiomer (δ)(S)-enantiomer (δ)Δδ (ppm)
CH-OH4.904.850.05
CH₃1.501.480.02
Pyrimidine (B1678525) H-4/68.708.690.01
Pyrimidine H-57.207.200.00

Note: This table is illustrative and represents the expected type of data from such an experiment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational properties.

The FT-IR spectrum of an alcohol is characterized by a strong, broad absorption band corresponding to the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration appears in the 1000-1300 cm⁻¹ region. libretexts.org For 1-(pyrimidin-2-yl)ethanol, characteristic absorptions for the pyrimidine ring, such as C-H stretching and ring vibrations, would also be present. nih.gov For instance, aromatic C-H stretching typically occurs between 3000 and 3100 cm⁻¹, while C-C in-ring stretching vibrations are observed in the 1400-1600 cm⁻¹ range. libretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for 1-(pyrimidin-2-yl)ethanol

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=N (pyrimidine)Stretching~1600
C=C (pyrimidine)Stretching1400-1600
C-OStretching1000-1300

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. mtoz-biolabs.comwikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.orglibretexts.orgslideshare.net Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mtoz-biolabs.com The resulting ORD and CD spectra, often referred to as Cotton effects, are characteristic of a particular enantiomer. libretexts.org

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with the spectrum of a known standard or with a spectrum predicted by theoretical calculations. mtoz-biolabs.comamericanlaboratory.comspectroscopyeurope.com If the experimental spectrum of a sample matches the calculated spectrum for the R-configuration, then the sample is assigned the R-configuration. mtoz-biolabs.com Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared radiation and is also a powerful tool for determining absolute configuration in solution. americanlaboratory.comspectroscopyeurope.comnih.gov

Crystallographic Analysis for Absolute Configuration

Crystallographic techniques provide a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Stereochemical Assignment

Single Crystal X-ray Diffraction (SCXRD) is considered the gold standard for determining the absolute configuration of chiral molecules. wikipedia.orgspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. unimi.it The analysis of this pattern allows for the precise determination of the spatial arrangement of every atom in the molecule, providing a definitive assignment of the absolute stereochemistry. springernature.comunimi.it For (R)-1-(pyrimidin-2-yl)ethanol, a successful SCXRD analysis would provide the exact coordinates of each atom, confirming the R configuration at the chiral center. While specific crystallographic data for this compound was not found in the search results, the technique's applicability is well-established for similar molecules. mdpi.comnih.gov

Chromatographic Techniques for Enantiomeric Purity Evaluation

Chromatographic methods are widely used to separate enantiomers and determine the enantiomeric purity of a sample. unife.it

Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are powerful techniques for separating enantiomers. unife.itgcms.cznih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com The choice of the CSP and the mobile phase is crucial for achieving good separation. researchgate.netnih.gov Polysaccharide-based CSPs are commonly used and can operate in various modes, including normal-phase, reversed-phase, and polar organic modes. nih.govnih.gov

The enantiomeric purity, often expressed as enantiomeric excess (ee), can be calculated from the relative areas of the two enantiomer peaks in the chromatogram. sigmaaldrich.com

Table 3: Common Chiral Stationary Phases for HPLC and GC

Chromatography TypeChiral Stationary Phase TypeExamples
HPLCPolysaccharide-based (cellulose, amylose (B160209) derivatives)Chiralpak AD, Chiralcel OD
HPLCMacrocyclic antibioticsTeicoplanin-based phases
GCCyclodextrin (B1172386) derivativesRt-bDEXse

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Detailed Research Findings:

For the analysis of heterocyclic alcohols like 1-(pyrimidin-2-yl)ethanol, polysaccharide-based CSPs are often the first choice. Columns such as those based on cellulose (B213188) or amylose derivatives (e.g., Chiralcel® OD, OJ, or Chiralpak® AD, AS series) have demonstrated broad applicability for a wide range of chiral compounds.

The selection of the mobile phase is critical for achieving optimal separation. A typical approach for a compound like 1-(pyrimidin-2-yl)ethanol would involve a normal-phase elution mode, commonly using mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve a good balance between resolution and analysis time.

While specific data for this compound is not available, a hypothetical analysis would yield a chromatogram showing two distinct peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess would be calculated from the integrated areas of these peaks.

Hypothetical Data Table for Chiral HPLC Analysis:

ParameterHypothetical Value/Condition
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (S-enantiomer) 8.5 min
Retention Time (R-enantiomer) 10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) Calculated from peak areas

This data is illustrative and based on typical separations of similar compounds.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography with a chiral stationary phase is another highly effective method for the enantiomeric separation of volatile compounds like alcohols. The principle is similar to chiral HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and the CSP.

Detailed Research Findings:

For the GC analysis of chiral alcohols, cyclodextrin-based CSPs are very common. Derivatives of β- and γ-cyclodextrins are frequently used as they offer a variety of chiral recognition mechanisms. The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving separation.

Often, derivatization of the alcohol to a more volatile ester or ether can improve chromatographic performance and enantioselectivity. However, direct analysis of the alcohol is also possible.

A typical GC analysis would involve injecting a solution of the 1-(pyrimidin-2-yl)ethanol onto a capillary column coated with a chiral stationary phase. A temperature program is used to elute the compounds, and a flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

Hypothetical Data Table for Chiral GC Analysis:

ParameterHypothetical Value/Condition
Column Chirasil-Dex CB (β-cyclodextrin derivative)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 250 °C
Retention Time (S-enantiomer) 12.3 min
Retention Time (R-enantiomer) 12.8 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) Calculated from peak areas

This data is illustrative and based on typical separations of similar compounds.

Theoretical and Computational Investigations of R 1 Pyrimidin 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems.

Density Functional Theory (DFT) is a widely used computational method to investigate molecular geometry and electronic distribution. mdpi.com For (R)-1-(pyrimidin-2-yl)ethanol, calculations are typically performed to determine the most stable, or ground state, geometry. The geometry of the molecule is optimized using methods like the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govrsc.org This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding precise information on bond lengths, bond angles, and dihedral angles. The optimized structure confirms the spatial arrangement of the pyrimidine (B1678525) ring relative to the chiral ethanol (B145695) side chain.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

Parameter Bond/Angle Value
Bond Length C(ring)-C(ethanol) 1.51 Å
Bond Length C(ethanol)-O 1.43 Å
Bond Length O-H 0.97 Å
Bond Angle C(ring)-C(ethanol)-O 110.5°
Bond Angle N(ring)-C(ring)-C(ethanol) 121.0°

Note: Data are representative values based on DFT calculations of similar structures.

The flexibility of the ethanol side chain allows this compound to exist in several different spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This involves systematically rotating the dihedral angles, particularly around the C(ring)-C(ethanol) and C(ethanol)-O bonds, and calculating the corresponding energy to map out the potential energy surface. Similar to ethanol, which has stable anti and gauche conformers, the orientation of the hydroxyl group relative to the pyrimidine ring is a key determinant of stability. researchgate.net The analysis reveals the global minimum energy conformation as well as other low-energy local minima that could be populated at room temperature.

Table 2: Relative Energies of Plausible Conformers of this compound

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Description
I (Global Minimum) ~60° 0.00 Gauche-like conformation, stabilized by an intramolecular hydrogen bond between OH and a ring nitrogen.
II ~180° 1.25 Anti-like conformation with the hydroxyl group pointing away from the ring.

Note: Values are hypothetical, illustrating typical energy differences found in such analyses.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide valuable information about the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.orgirjweb.com

For this compound, the HOMO is typically localized on the electron-rich pyrimidine ring, specifically involving the nitrogen atoms' lone pairs. The LUMO is usually a π* anti-bonding orbital distributed over the pyrimidine ring. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's reactivity. chemrxiv.orgajchem-a.com

Table 3: Calculated FMO Energies and Global Reactivity Descriptors

Parameter Symbol Value (eV) Significance
HOMO Energy EHOMO -6.85 Electron-donating ability
LUMO Energy ELUMO -0.95 Electron-accepting ability
Energy Gap ΔE 5.90 Chemical reactivity and stability
Chemical Hardness η 2.95 Resistance to charge transfer

Note: Values are representative and derived from DFT calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. ugr.es

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. longdom.org These frequencies correspond to specific molecular motions, such as the O-H stretch of the alcohol, C-H stretches, and characteristic vibrations of the pyrimidine ring. Theoretical frequencies are often systematically overestimated and are therefore scaled by an empirical factor to achieve better agreement with experimental spectra. longdom.org

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity and electronic environment of atoms in the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). ugr.eslongdom.org The calculations yield the excitation energies and oscillator strengths of electronic transitions, typically corresponding to n → π* and π → π* transitions within the pyrimidine chromophore. This helps in interpreting the observed absorption bands.

Table 4: Predicted Vibrational Frequencies and Their Assignments

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
O-H stretch 3450 ~3400-3500
Aromatic C-H stretch 3055 ~3050-3100
Aliphatic C-H stretch 2980 ~2970-2990
C=N/C=C ring stretch 1570 ~1560-1580

Note: Data are illustrative of the correlation between theoretical and experimental values.

Reaction Mechanism Studies of Stereoselective Formation Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, especially for understanding the origins of stereoselectivity.

This compound is a chiral alcohol, and a primary route for its stereoselective synthesis is the asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone, 1-(pyrimidin-2-yl)ethan-1-one, using a chiral catalyst. DFT calculations can be used to model this entire catalytic cycle. A key aspect of this modeling is locating the transition state (TS) structures for the hydrogen transfer step that forms the new stereocenter. mdpi.com

The reaction proceeds through diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. By calculating the Gibbs free energy of these two transition states (ΔG‡R and ΔG‡S), the enantioselectivity of the reaction can be predicted. The energy difference between these transition states (ΔΔG‡ = |ΔG‡R - ΔG‡S|) directly correlates with the enantiomeric excess (ee) observed experimentally. These models allow researchers to understand how non-covalent interactions between the substrate, the catalyst, and the hydrogen source dictate the stereochemical outcome. mdpi.com

Table 5: Hypothetical Transition State Energies for Asymmetric Hydrogenation

Parameter Value (kcal/mol)
Free Energy Barrier for (R)-product (ΔG‡R) 15.2
Free Energy Barrier for (S)-product (ΔG‡S) 17.5
Energy Difference (ΔΔG‡) 2.3

Note: Values are representative, demonstrating how computational results can predict high enantioselectivity.

Molecular Dynamics Simulations for Chiral Recognition and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the atomic-level interactions that govern chiral recognition. In the context of this compound, MD simulations can provide critical insights into the dynamic behavior of its enantiomers when interacting with a chiral environment, such as a chiral stationary phase in chromatography, a chiral catalyst, or a biological receptor. These simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion, offering a detailed view of the intermolecular forces at play.

The primary goal of employing MD simulations in the study of this compound is to understand the energetic and structural differences in the diastereomeric complexes formed between its R- and S-enantiomers and a chiral selector. The stability of these transient complexes is dictated by a subtle interplay of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. For a molecule like this compound, with its hydroxyl group, pyrimidine ring, and chiral center, specific interactions are expected to be key to its chiral recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyrimidine ring can engage in π-π stacking and other aromatic interactions. nih.gov

Recent computational studies on chiral pyrimidinyl-piperazine carboxamide derivatives have highlighted the significance of hydrophobic interactions in their biological activity. nih.gov Furthermore, MD simulations of these derivatives have demonstrated that stable binding poses within a biological target, such as an enzyme, are crucial for their inhibitory function. nih.gov For this compound, similar principles would apply, where the orientation and stability of its interaction with a chiral partner would determine the degree of enantiomeric discrimination.

The methodology for such a simulation would involve several key steps. First, accurate force field parameters for this compound would need to be developed or validated. Force fields are sets of empirical energy functions and parameters that describe the potential energy of a system of particles. nih.govgithub.io The quality of the force field is paramount for the reliability of the simulation results. Quantum mechanical calculations are often employed to derive partial atomic charges and bonded parameters for novel molecules to be used in classical MD simulations. nih.gov

Once the force field is established, a simulation system is constructed. This typically involves placing the enantiomers of 1-(pyrimidin-2-yl)ethanol and a chiral selector molecule within a simulation box filled with a solvent, such as ethanol or water, to mimic experimental conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration to allow the system to reach a stable temperature and pressure. Finally, a production run is performed, during which the trajectories of all atoms are saved for later analysis.

Analysis of the MD trajectories can reveal crucial information about the chiral recognition process. This includes the calculation of binding free energies between each enantiomer and the chiral selector, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov A significant difference in binding free energy between the (R)- and (S)-enantiomer complexes would provide a quantitative measure of chiral discrimination.

Furthermore, detailed structural analysis can identify the specific intermolecular interactions responsible for this discrimination. This involves monitoring hydrogen bond formation and lifetimes, measuring distances and angles between key functional groups, and analyzing the relative orientation of the molecules in the diastereomeric complexes. For instance, in studies of chiral 2-pyridyl alcohols, which are structurally analogous to this compound, hydrogen bonding involving the hydroxyl group and the nitrogen atom of the aromatic ring has been shown to play a critical role in their supramolecular structures. conicet.gov.ar

The following tables present hypothetical yet plausible data that could be generated from a molecular dynamics study of the interaction between the enantiomers of 1-(pyrimidin-2-yl)ethanol and a hypothetical chiral selector.

Table 1: Interaction Energies between Enantiomers of 1-(Pyrimidin-2-yl)ethanol and a Chiral Selector
EnantiomerVan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Interaction Energy (kcal/mol)
This compound-5.2-8.9-14.1
(S)-1-(pyrimidin-2-yl)ethanol-4.8-7.5-12.3
Table 2: Hydrogen Bond Analysis for Diastereomeric Complexes
ComplexKey Hydrogen BondAverage Distance (Å)Occupancy (%)
(R)-enantiomer - SelectorEthanol OH --- Selector C=O2.185
(S)-enantiomer - SelectorEthanol OH --- Selector C=O2.842

These illustrative tables demonstrate how MD simulations can quantify the differences in interactions between enantiomers and a chiral selector. In this hypothetical scenario, the (R)-enantiomer exhibits a stronger total interaction energy, driven by more favorable electrostatic interactions. This is further supported by the hydrogen bond analysis, which shows a shorter and more persistent hydrogen bond for the (R)-enantiomer complex. Such findings would provide a clear, atomistic explanation for the observed chiral recognition.

Future Research Directions and Emerging Paradigms in R 1 Pyrimidin 2 Yl Ethanol Chemistry

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents and organic solvents, leading to significant environmental concerns. rasayanjournal.co.innih.gov The future of (R)-1-(pyrimidin-2-yl)ethanol synthesis lies in the adoption of green chemistry principles to minimize waste, energy consumption, and the use of hazardous substances. researchgate.netbohrium.com

Key areas of development include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. rasayanjournal.co.innih.gov

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or under solvent-free conditions eliminates the need for volatile organic compounds, aligning with green chemistry goals. jmaterenvironsci.com The use of safer, bio-based solvents like ethanol (B145695) is also a promising alternative. jmaterenvironsci.comresearchgate.nettandfonline.com

Multicomponent Reactions (MCRs): MCRs offer high atom economy by combining three or more reactants in a single step, reducing purification steps and waste generation. rasayanjournal.co.in An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable pathway that liberates only hydrogen and water as byproducts. nih.gov

Reusable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts can significantly reduce costs and environmental impact. researchgate.net

MethodKey AdvantagesRepresentative Catalyst/ConditionPotential Yield ImprovementReference
Ultrasound Irradiation Short reaction times (10-15 min), room temperature, excellent yields.Ammonium acetate (B1210297) in ethanol94–97% researchgate.net
Microwave-Assisted Synthesis Rapid, efficient, often solvent-free.Heteropolyanion-based ionic liquidsGood to excellent nih.gov
Aqueous Media Synthesis Environmentally benign, inexpensive.L-proline, DABCO in water/ethanolHigh jmaterenvironsci.com
Catalytic Multicomponent Synthesis High atom economy, regioselectivity, sustainable.PN5P-Ir-pincer complexesUp to 93% nih.gov

Exploration of Novel Biocatalysts and Engineered Enzymes for Enantiopure Production

The production of enantiomerically pure this compound is critical for its application in pharmaceuticals. Biocatalysis, using whole cells or isolated enzymes, offers a highly selective and environmentally friendly alternative to traditional chiral resolution or asymmetric synthesis. Future research will focus on discovering and engineering enzymes for optimal performance.

Promising enzymatic approaches include:

Asymmetric Reduction of 2-Acetylpyrimidine (B1279551): Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of the prochiral ketone, 2-acetylpyrimidine, to yield the (R)-enantiomer with high enantiomeric excess (e.e.).

Kinetic Resolution of Racemic 1-(Pyrimidin-2-yl)ethanol: Lipases can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-alcohol unreacted and allowing for easy separation.

The advent of protein engineering and directed evolution allows for the tailoring of enzymes with enhanced stability, activity, and selectivity for non-natural substrates like those involved in this compound synthesis.

Integration with Flow Chemistry for Continuous Production of this compound

Flow chemistry, or continuous manufacturing, is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comelsevierpure.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and simplified scalability. nih.govnih.gov

The application of continuous flow technology to the synthesis of this compound could involve:

Packed-Bed Reactors: Immobilized catalysts or enzymes can be packed into columns, allowing for continuous conversion of starting materials with easy product separation and catalyst reuse. nih.gov

Microreactors: These small-scale reactors provide extremely high surface-area-to-volume ratios, enabling rapid reactions and precise temperature control, which is particularly beneficial for highly exothermic or fast reactions. researchgate.netresearchgate.net

Studies on related heterocyclic compounds have demonstrated that flow synthesis can lead to higher yields and productivity compared to batch methods. researchgate.netscribd.com For example, the production of 2-[methyl(pyridin-2-yl)amino]ethanol in a single microreactor chip at 160 °C was equivalent to that of more than five batch reactors at 120 °C. scribd.com

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time Hours to daysSeconds to minutes nih.govnih.gov
Heat Transfer Limited, potential for hot spotsExcellent, precise control mdpi.com
Safety Higher risk with large volumesInherently safer, small reactor volumes nih.gov
Scalability Difficult, requires re-optimizationStraightforward (scaling out or numbering up) nih.gov
Productivity LowerSignificantly higher scribd.com

Advanced Computational Design of New Catalysts and Reaction Pathways

Computational chemistry has become an indispensable tool for modern catalyst design and reaction optimization. mdpi.commdpi.com In silico methods, particularly Density Functional Theory (DFT), allow researchers to model reaction mechanisms, predict transition state energies, and rationalize the origins of stereoselectivity. mdpi.comijcce.ac.irresearchgate.net

Future research in this area will likely involve:

De Novo Catalyst Design: Using computational tools to design novel organocatalysts or transition-metal complexes specifically tailored for the asymmetric synthesis of this compound. acs.orgnih.gov This approach can accelerate the discovery of new catalysts by prioritizing promising candidates for experimental validation, thereby reducing reliance on extensive empirical screening. researchgate.netnih.gov

Mechanism Elucidation: DFT calculations can provide detailed insights into reaction pathways, helping to understand the role of the catalyst and substrate interactions that govern enantioselectivity. tandfonline.comijcce.ac.irjchemrev.com

Predictive Modeling: The development of quantitative structure-selectivity relationships (QSSR) can create models that predict the enantiomeric excess of a reaction based on the structure of the catalyst or ligand, guiding the optimization process. researchgate.net

Discovery of Unprecedented Synthetic Transformations Utilizing the Pyrimidinyl Ethanol Moiety

The pyrimidinyl ethanol scaffold is not only a target molecule but also a versatile intermediate for further synthetic transformations. Future research will explore novel ways to functionalize this moiety to access new chemical space and create complex, high-value molecules.

Emerging areas of exploration include:

Deconstruction-Reconstruction Strategies: A novel approach involves transforming the pyrimidine ring into an N-arylpyrimidinium salt, which can then be cleaved and used as a building block for various other nitrogen heterocycles. nih.gov This allows for the diversification of the core structure in complex molecules.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring offers an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The hydroxyl group of the ethanol moiety can be transformed into a leaving group (e.g., a tosylate or halide) to participate in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Multicomponent Annulations: The pyrimidine core can be constructed through novel oxidative annulation strategies, such as the [3 + 2 + 1] three-component reaction of amidines, ketones, and a one-carbon source, offering new pathways to substituted pyrimidines. organic-chemistry.org

By exploring these novel transformations, chemists can leverage the unique electronic properties of the pyrimidine ring and the reactivity of the ethanol side chain to synthesize new libraries of compounds for drug discovery and materials science. nih.govtandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.